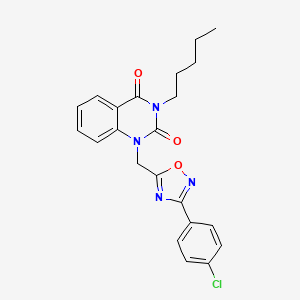
Indolizine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indolizine is a nitrogen-containing heterocycle . It is an uncommon isomer of indole with the nitrogen located at a ring fusion position . Indolizine serves as a precursor for widespread indolizidine alkaloids .
Synthesis Analysis
Indolizine and its derivatives can be synthesized through various methods. Radical-induced synthetic approaches are receiving increasing attention due to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy . A palladium-catalyzed, multicomponent synthesis of indolizines has been reported, which involves the carbonylative formation of a high energy, mesoionic pyridine-based 1,3-dipole, which can undergo spontaneous cycloaddition with alkynes .Molecular Structure Analysis
Indolizine consists of a 10π conjugated planar electronic structure . The similarity between the indole and indolizine nuclei has prompted speculation that indolizine analogs of certain biologically active indoles may confer similar or even better biological activities .Chemical Reactions Analysis
Indolizine derivatives have been synthesized using radical species or radical intermediates . The reaction proceeds via the carbonylative formation of a high energy, mesoionic pyridine-based 1,3-dipole, which can undergo spontaneous cycloaddition with alkynes .Scientific Research Applications
Biological Activities and Medicinal Applications
Indolizine-5-carboxylic acid, a nitrogen-containing heterocycle, has garnered attention due to its potential biological activities. Researchers have explored its use in various medicinal contexts, including:
- Antiviral Properties : Investigations suggest that indolizine derivatives exhibit antiviral effects, making them promising candidates for antiviral drug development .
- Anti-Inflammatory Activity : Some indolizine compounds demonstrate anti-inflammatory properties, which could be valuable in treating inflammatory diseases .
- Anticancer Potential : Researchers have studied indolizines for their potential as anticancer agents. These compounds may interfere with cancer cell growth and proliferation .
- Antidiabetic Effects : Indolizine derivatives have shown promise in managing diabetes by modulating glucose metabolism .
Fluorescent Materials and Sensing Applications
Indolizine-5-carboxylic acid derivatives exhibit excellent fluorescence properties, making them useful in:
- Organic Fluorescent Molecules : Some indolizine derivatives can serve as organic fluorescent molecules for biological imaging and material applications. Their fluorescence properties enable visualization of cellular processes and structures .
- Sensors and Probes : Researchers have explored indolizines as fluorescent sensors and probes for detecting specific analytes, such as metal ions or biomolecules .
Synthetic Methodology and Material Chemistry
Indolizine-5-carboxylic acid synthesis methods and material applications include:
- Radical-Induced Synthesis : Radical-induced approaches offer efficient heterocycle construction and C–C or C–X bond formation. Researchers have developed strategies using radical species or intermediates to synthesize indolizines and their derivatives .
- π-Expanded Indolizines : Recent advances include elegant routes to highly-substituted 1-cyanoindolizines and 3-cyanoindolizines. These π-expanded indolizines have potential applications in material chemistry .
Carbonylation Reactions
Indolizines have also been investigated in carbonylation reactions, expanding their synthetic utility .
Hui, J., Ma, Y., Zhao, J., & Cao, H. (2021). Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling. Organic & Biomolecular Chemistry, 19(47), 10162–10175. Link A brief review of the biological potential of indole derivatives. (2020). Future Journal of Pharmaceutical Sciences, 6(1), 1–11. Link Wang, X., & Wang, J. (2016). Recent advances in the synthesis of indolizines and their π-expanded derivatives. Organic & Biomolecular Chemistry, 14(22), 5008–5017. Link Palladium catalyzed synthesis of indolizines via the carbonylative cross-coupling of 1,3-dienes with aryl iodides. (2021). Chemical Science, 12(5), 1799–1804. Link
Safety and Hazards
Future Directions
Indolizine and its derivatives have a variety of potential biological activities, and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . This suggests potential future directions in the development of novel approaches for the synthesis of indolizine and its derivatives .
Mechanism of Action
Target of Action
Indolizine-5-carboxylic acid, like other indole derivatives, is known to bind with high affinity to multiple receptors . These receptors are the primary targets of Indolizine-5-carboxylic acid and play a crucial role in its mechanism of action.
Mode of Action
The interaction of Indolizine-5-carboxylic acid with its targets results in various biological activities. Indole derivatives, including Indolizine-5-carboxylic acid, have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Biochemical Pathways
Indolizine-5-carboxylic acid affects various biochemical pathways due to its interaction with multiple targets. For instance, indole derivatives are known to be involved in the degradation of tryptophan in higher plants, leading to the production of the plant hormone indole-3-acetic acid . The downstream effects of these affected pathways contribute to the broad-spectrum biological activities of Indolizine-5-carboxylic acid.
Result of Action
The molecular and cellular effects of Indolizine-5-carboxylic acid’s action are diverse due to its interaction with multiple targets and involvement in various biochemical pathways. These effects contribute to its wide range of biological activities, including antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
indolizine-5-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c11-9(12)8-5-1-3-7-4-2-6-10(7)8/h1-6H,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSRPQLCQHIAMTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC=CN2C(=C1)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indolizine-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2363811.png)

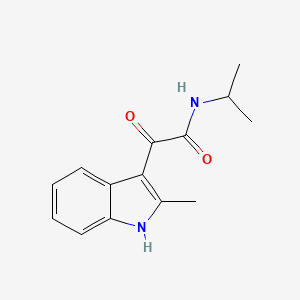
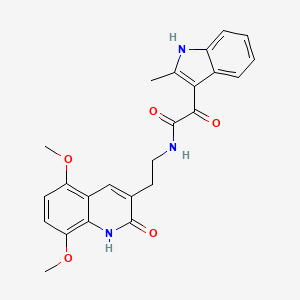
![N-(benzo[d]thiazol-6-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2363820.png)

![4-Bromo-2-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B2363822.png)
![S-ethyl N-[5-oxo-2-(trifluoromethyl)-5H-chromeno[2,3-b]pyridin-3-yl]carbamothioate](/img/structure/B2363823.png)
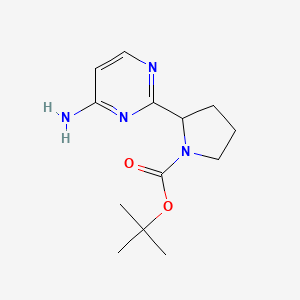
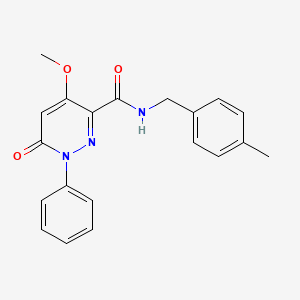
![N-[4-(diphenylcarbamoylamino)phenyl]acetamide](/img/structure/B2363827.png)
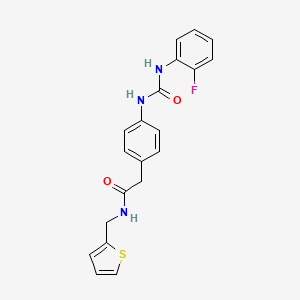
![Ethyl 2-(2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)acetamido)-4-(4-fluorophenyl)thiophene-3-carboxylate](/img/structure/B2363833.png)
